molecular formula C16H20ClN3S B1672625 Isothipendyl hydrochloride CAS No. 1225-60-1

Isothipendyl hydrochloride

Cat. No.: B1672625
CAS No.: 1225-60-1
M. Wt: 321.9 g/mol
InChI Key: RQHCFTORMXCNGP-UHFFFAOYSA-N
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Description

Isothipendyl Hydrochloride is a first-generation histamine H1 antagonist primarily used as an antipruritic agent. It is an azaphenothiazine derivative that exhibits antihistamine and anticholinergic properties. This compound is commonly applied topically to alleviate itching associated with allergic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Isothipendyl Hydrochloride involves the reaction of 1-azaphenothiazine with sodium hydride and anhydrous acetonitrile under nitrogen protection. The reaction mixture is heated to 30°C for one hour, followed by refluxing for two hours. Subsequently, 1-para-toluene sulfonyl-2-N and N-dimethyl propylamine are added, and the mixture is refluxed for an additional three hours. The reaction mass is then cooled to room temperature, and undissolved materials are filtered out. Dry hydrogen chloride is pumped into the collected acetonitrile solution to obtain white crystals of this compound .

Industrial Production Methods: The industrial production method of this compound follows a continuous reaction process, eliminating the need for intermediate product separation. This method offers advantages such as a simple process, low equipment investment, and high purity (over 99%) and yield (over 70%) of the final product .

Chemical Reactions Analysis

Types of Reactions: Isothipendyl Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Isothipendyl Hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Promethazine: Another first-generation histamine H1 antagonist with similar antihistamine and sedative properties.

    Prothipendyl: A compound with similar anticholinergic and antipruritic effects.

Uniqueness: Isothipendyl Hydrochloride is unique due to its specific chemical structure and its ability to selectively bind to histamine H1 receptors. This specificity allows it to effectively alleviate symptoms caused by histamine without causing significant side effects .

Properties

IUPAC Name

N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S.ClH/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19;/h4-10,12H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHCFTORMXCNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046845
Record name Isothipendyl hydrochloride
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Molecular Weight

321.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34433-15-3, 1225-60-1
Record name 10H-Pyrido[3,2-b][1,4]benzothiazine-10-ethanamine, N,N,α-trimethyl-, hydrochloride (1:?)
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Record name Isothipendyl hydrochloride
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Record name Isothipendyl hydrochloride [JAN]
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Record name 10-(2-(Dimethylamino)propyl)-10H-pyrido(3,2-b)(1,4)benzothiazine hydrochloride
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Record name isothipendyl hydrochloride
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Record name Isothipendyl hydrochloride
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Record name 10-[2-(dimethylamino)propyl]-10H-pyrido[3,2-b][1,4]benzothiazine hydrochloride
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Record name ISOTHIPENDYL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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